molecular formula C15H19N5O3 B14922774 N-[4-(dimethylamino)phenyl]-2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetamide

N-[4-(dimethylamino)phenyl]-2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetamide

Cat. No.: B14922774
M. Wt: 317.34 g/mol
InChI Key: MCDUCNHLDFBGMN-UHFFFAOYSA-N
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Description

N-[4-(dimethylamino)phenyl]-2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetamide is an organic compound that features a complex structure with both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylamino)phenyl]-2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with 4-nitro-3,5-dimethyl-1H-pyrazole under specific conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst such as acetic anhydride and pyridine at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylamino)phenyl]-2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-[4-(dimethylamino)phenyl]-2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(dimethylamino)phenyl]-2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its combination of aromatic and heterocyclic structures, which confer unique chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial use.

Properties

Molecular Formula

C15H19N5O3

Molecular Weight

317.34 g/mol

IUPAC Name

N-[4-(dimethylamino)phenyl]-2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetamide

InChI

InChI=1S/C15H19N5O3/c1-10-15(20(22)23)11(2)19(17-10)9-14(21)16-12-5-7-13(8-6-12)18(3)4/h5-8H,9H2,1-4H3,(H,16,21)

InChI Key

MCDUCNHLDFBGMN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC(=O)NC2=CC=C(C=C2)N(C)C)C)[N+](=O)[O-]

Origin of Product

United States

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